5'-Chloro-5'-deoxyguanosine

Description

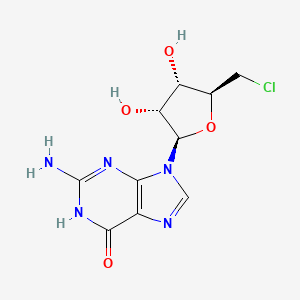

Structure

2D Structure

3D Structure

Properties

CAS No. |

21017-09-4 |

|---|---|

Molecular Formula |

C10H12ClN5O4 |

Molecular Weight |

301.69 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12ClN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

YBIZLKQGKRXLAZ-UUOKFMHZSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CCl)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 5 Deoxyguanosine and Its Derivations

Chemical Synthesis Approaches

The generation of 5'-Chloro-5'-deoxyguanosine and its derivatives relies on precise and controlled chemical reactions, primarily starting from the naturally occurring nucleoside, guanosine (B1672433). These methods involve selective modification of the sugar moiety while preserving the integrity of the purine (B94841) base.

Selective Chlorination Reactions from Guanosine Precursors

The most direct route to this compound involves the selective chlorination of the primary 5'-hydroxyl group of a guanosine starting material. To achieve this specificity and prevent unwanted side reactions at the secondary hydroxyls (2' and 3') and the exocyclic amine of the guanine (B1146940) base, protective groups are often necessary. researchgate.net

Application of Thionyl Chloride in Targeted Chlorination

A well-established method for the 5'-chlorination of nucleosides involves the use of thionyl chloride (SOCl₂). google.com In a typical procedure, a protected guanosine precursor is dissolved in a non-aqueous solvent, and the reaction is carried out at low temperatures. Thionyl chloride reacts with the primary 5'-hydroxyl group to form a chlorosulfite ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the chlorosulfite group and the formation of the 5'-chloro product with an inversion of configuration. The use of a base such as pyridine (B92270) is common in these reactions to neutralize the hydrochloric acid (HCl) byproduct. google.com An analogous reaction for adenosine (B11128) involves reacting it with thionyl chloride and pyridine in acetonitrile. google.com

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of byproducts. Key parameters that are typically fine-tuned include temperature, solvent, and the stoichiometry of the reagents. For instance, in related chlorinations of adenosine, the reaction is preferably conducted at temperatures between -13 °C and -3 °C. google.com Lowering the temperature helps to control the high reactivity of thionyl chloride and improve the selectivity for the primary hydroxyl group. The choice of solvent and base is also critical; pyridine can serve as both the solvent and the base. google.com Another approach to 5'-halogenation is the Appel reaction, which uses reagents like triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride or other halogen sources, to convert the 5'-hydroxyl group to a 5'-chloro group. mdpi.comresearchgate.net

Table 1: Representative Conditions for 5'-Hydroxyl Chlorination of Nucleosides This table summarizes typical conditions for the chlorination of the 5'-hydroxyl group on nucleoside precursors, as adapted from related procedures.

| Parameter | Condition | Purpose | Source |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Converts the 5'-OH group to a chlorine atom. | google.com |

| Precursor | Protected Guanosine/Adenosine | Guanosine with protecting groups on the base and 2', 3' hydroxyls. | researchgate.net |

| Solvent | Acetonitrile or Pyridine | Provides a non-aqueous medium for the reaction. | google.com |

| Base | Pyridine | Neutralizes HCl byproduct and can act as a catalyst. | google.com |

| Temperature | -13 °C to -3 °C | Controls reactivity and minimizes side-product formation. | google.com |

Phosphoramidite (B1245037) Preparation for Oligonucleotide Integration

For the incorporation of a modified nucleotide like this compound into a DNA or RNA strand, it must first be converted into a phosphoramidite building block. nih.gov This reactive derivative is suitable for use in automated solid-phase oligonucleotide synthesis. wikipedia.orgatdbio.com

Synthesis of this compound Phosphoramidite

The synthesis of the phosphoramidite of this compound is a multi-step process that prepares the molecule for the coupling reaction during solid-phase synthesis. Since this unit is typically added to the 5'-end of an oligonucleotide, the 3'-hydroxyl group is phosphitylated.

The key steps are:

N²-Protection: The exocyclic amino group on the guanine base is protected to prevent side reactions. Common protecting groups include isobutyryl or N,N-dimethylformamidine.

Phosphitylation: The 3'-hydroxyl group of the N²-protected this compound is reacted with a phosphitylating agent. A standard reagent for this is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, often used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). tandfonline.com

This process yields the final 3'-O-phosphoramidite derivative, which is stable enough for storage and can be readily activated for coupling during oligonucleotide synthesis. nih.govoup.com

Solid-Phase Oligomer Synthesis Utilizing this compound

The prepared this compound phosphoramidite is used in automated solid-phase synthesis to introduce the modification at the 5'-terminus of a custom oligonucleotide. nih.govwikipedia.org The synthesis is performed on a solid support, typically controlled pore glass (CPG). atdbio.comumich.edu

The process for adding the 5'-chloro-functionalized cap proceeds as follows:

Standard Synthesis: The desired oligonucleotide sequence is first assembled on the solid support using standard phosphoramidite chemistry in the 3' to 5' direction. wikipedia.org This involves a repeated cycle of detritylation, coupling, capping, and oxidation.

Final Coupling Step: After the final standard nucleotide has been added, its 5'-dimethoxytrityl (DMT) protecting group is removed to expose a free 5'-hydroxyl group.

Modified Coupling: The this compound phosphoramidite is then activated with a reagent like tetrazole and coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide chain. atdbio.com

Final Steps: The resulting phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. Finally, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using a basic solution, such as aqueous ammonia (B1221849), to yield the purified, 5'-chlorinated oligonucleotide. tandfonline.com

Table 2: Steps for Incorporating this compound via Solid-Phase Synthesis This table outlines the final stages of solid-phase synthesis to attach the 5'-chloro moiety.

| Step | Description | Key Reagents | Source |

| 1. Standard Synthesis | The main oligonucleotide chain is built on a solid support. | Standard DNA/RNA phosphoramidites, CPG support. | atdbio.com |

| 2. Final Detritylation | The 5'-DMT group is removed from the last nucleotide of the chain. | Trichloroacetic acid (TCA) in dichloromethane. | oup.com |

| 3. Activation & Coupling | The this compound phosphoramidite is activated and reacts with the chain's 5'-OH group. | This compound phosphoramidite, Tetrazole. | nih.govatdbio.com |

| 4. Oxidation | The newly formed phosphite triester is oxidized to a stable phosphate triester. | Iodine solution. | wikipedia.org |

| 5. Cleavage & Deprotection | The full-length oligonucleotide is cleaved from the support and all base/phosphate protecting groups are removed. | Aqueous ammonia or other basic solutions. | tandfonline.com |

This compound as a Key Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of various modified nucleosides. Its reactivity stems from the presence of a chlorine atom at the 5' position, which acts as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, leading to the formation of diverse guanosine analogs with potential applications in medicinal and bioorganic chemistry. nih.govacs.org The synthesis of this compound itself typically involves the selective chlorination of guanosine, often requiring protection of other reactive groups on the molecule. acs.orgvulcanchem.com

The initial step in the synthesis of 5'-azido-5'-deoxyguanosine (B1384269) from a protected guanosine often involves the in-situ formation of this compound via the Appel reaction. nih.govresearchgate.netmdpi.com In this reaction, the primary 5'-hydroxyl group of the protected guanosine is converted into a 5'-chloro group. researchgate.net The general mechanism of the Appel reaction involves the activation of an alcohol with a combination of triphenylphosphine (PPh₃) and a tetrahalomethane, such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄). organic-chemistry.org

The reaction begins with the activation of triphenylphosphine by the tetrahalomethane. organic-chemistry.org This is followed by the attack of the alcohol's oxygen atom on the phosphorus atom, creating an oxyphosphonium intermediate. organic-chemistry.org This transforms the hydroxyl group into an excellent leaving group. A subsequent Sₙ2 displacement by the halide ion (in this case, chloride) at the 5'-carbon results in the formation of the this compound with an inversion of configuration. organic-chemistry.org In the context of synthesizing the azido (B1232118) derivative, this 5'-chloro intermediate is not typically isolated but is immediately subjected to nucleophilic substitution with an azide (B81097) salt. nih.govmdpi.com

In a typical one-pot procedure, the protected guanosine is treated with triphenylphosphine and a halogen source like carbon tetrabromide in an anhydrous solvent such as dimethylformamide (DMF). nih.govmdpi.com This generates the 5'-halo-5'-deoxyguanosine intermediate, the expected product of the Appel reaction. nih.govresearchgate.net Without isolating this intermediate, an excess of sodium azide (NaN₃) is added to the reaction mixture. nih.govmdpi.com Heating the mixture then facilitates the nucleophilic substitution of the halogen atom by the azide ion, yielding the desired 5'-azido-5'-deoxyguanosine. nih.govmdpi.com This one-pot approach offers a tractable alternative to other methods like the Mitsunobu reaction for converting alcohols to azides. nih.govnih.gov

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N²-Isobutyryl-2',3'-O-isopropylideneguanosine | 1. PPh₃, CBr₄ 2. NaN₃ | Anhydrous DMF | 1. Stir at RT for 5 min 2. Heat at 90 °C | 5'-Azido-N²-isobutyryl-2',3'-O-isopropylidene-5'-deoxyguanosine | High | nih.gov, mdpi.com |

This compound is also a key starting material for the synthesis of 5'-Deoxy-5'-(methylthio)guanosine. acs.org This sulfur-containing nucleoside is of interest due to its structural similarity to naturally occurring compounds like S-adenosylmethionine (SAM), which plays a role in numerous biological processes. acs.org

The synthesis of 5'-Deoxy-5'-(methylthio)guanosine from this compound is achieved through a nucleophilic substitution reaction. acs.org In this process, the chloride at the 5' position is displaced by a sulfur-containing nucleophile. A common reagent used for this transformation is sodium thiomethoxide (NaSMe). acs.org

The reaction is typically carried out by dissolving this compound in a dry polar aprotic solvent like dimethylformamide (DMF) and treating it with an excess of the sulfur reagent. acs.org The thiomethoxide anion acts as a potent nucleophile, attacking the electrophilic 5'-carbon and displacing the chloride leaving group to form the new carbon-sulfur bond. This results in the formation of 5'-Deoxy-5'-(methylthio)guanosine. acs.org The use of mechanochemical methods, such as vibration ball milling, has also been explored for nucleophilic displacement reactions on 5'-derivatized nucleosides with thiolate nucleophiles, offering a potential alternative to solution-phase synthesis. beilstein-journals.org

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Sodium thiomethoxide | Dry DMF | Stirred for 3 h at 23 °C | 5'-Deoxy-5'-(methylthio)guanosine | 56% | acs.org |

Biochemical Transformations and Molecular Interactions of 5 Chloro 5 Deoxyguanosine

Enzymatic Conversion Pathways

The introduction of a chloro-group at the 5' position of deoxyguanosine significantly influences its potential as a substrate for various enzymes. This section examines the reactivity of its nucleosidic bond and its capacity to be modified by enzymes that act on nucleosides.

Analysis of Nucleosidic Bond Reactivity in Enzymatic Contexts

The N-glycosidic bond (C1'–N9) in purine (B94841) nucleosides is a critical linkage, the stability of which is essential for the integrity of nucleic acids. While this bond is susceptible to acid hydrolysis, modifications to the nucleoside can alter its stability. uconn.edu In the case of 5'-Chloro-5'-deoxyguanosine, the primary site for the chemical reactions described in the literature is the C5'-Cl bond, which undergoes nucleophilic substitution, for instance, with sodium thiomethoxide to form 5′-Deoxy-5′-(methylthio)guanosine. acs.org

The stability of the N-glycosidic bond of this compound is sufficient to allow its use as a precursor in multi-step chemical syntheses and for its incorporation into RNA oligomers. nih.govnih.gov Studies on the related compound 8,5'-cyclo-2'-deoxyguanosine (B17932) have shown that cyclic constraints can increase the stability of the N-glycosidic bond compared to unmodified deoxyguanosine. uconn.edu While direct enzymatic cleavage of the N-glycosidic bond of this compound has not been extensively documented, its stability under various experimental conditions suggests it is not hyper-labile. The presence of the electron-withdrawing chlorine atom could potentially influence the electronic properties of the ribose ring and, consequently, the reactivity of the glycosidic bond, although this has not been the focus of the available research.

Potential as a Substrate for Nucleoside-Modifying Enzymes (Non-Clinical)

Enzymatic synthesis of modified nucleotides is a cornerstone of biocatalysis, often relying on kinases that can phosphorylate a wide array of nucleoside analogs. mdpi.comresearchgate.net Nucleoside kinases, in particular, are crucial for converting nucleosides into their corresponding 5'-monophosphates, the first step in their conversion to triphosphates for nucleic acid synthesis. mdpi.com

While direct enzymatic phosphorylation of this compound is not explicitly detailed in the reviewed literature, the broad substrate specificity of certain kinases suggests it may be a potential substrate. For example, deoxynucleoside kinases from sources like Drosophila melanogaster and Homo sapiens are known to phosphorylate a diverse range of nucleoside analogs. mdpi.com The primary requirement for these enzymes is the presence of a 5'-hydroxyl group to phosphorylate; the substitution with a chlorine atom in this compound would preclude it from being a substrate for these kinases in its native form.

However, other enzymatic modifications are conceivable. For instance, a chlorinase enzyme (SalL) has been identified that catalyzes the chlorination of S-adenosyl-L-methionine to produce 5'-chloro-5'-deoxyadenosine, a related molecule. acs.orgcaymanchem.com This demonstrates that biological systems possess enzymes capable of forming the 5'-chloro-5'-deoxy modification, suggesting that enzymes could potentially interact with or even synthesize such compounds.

| Enzyme Class | Function | Relevance to this compound | Reference |

|---|---|---|---|

| Nucleoside Kinases (e.g., dNK) | Catalyze 5'-monophosphorylation of nucleosides. | Unlikely to be a direct substrate due to the lack of a 5'-hydroxyl group. However, their broad specificity for other analogs is notable. | mdpi.commdpi.com |

| Purine Nucleoside Phosphorylase (PNP) | Cleaves the N-glycosidic bond. | Potential for enzymatic cleavage, though specific studies on this substrate are lacking. | mdpi.com |

| SAM-dependent Chlorinase (SalL) | Catalyzes the transfer of a chlorine atom to the 5' position of a nucleoside precursor. | Demonstrates a natural enzymatic pathway for creating the 5'-chloro-5'-deoxy modification on a related adenosine (B11128) substrate. | acs.orgcaymanchem.com |

Interactions with Ribonucleic Acid Structures

The incorporation of modified nucleosides like this compound into RNA oligomers is a powerful technique for investigating RNA structure and function. This modification acts as a molecular probe, providing insights into catalytic mechanisms and structural dynamics.

Incorporation into RNA Oligomers for Structural Probing

This compound has been successfully incorporated into synthetic RNA oligomers for mechanistic studies. nih.govnih.gov The process involves the chemical synthesis of the corresponding phosphoramidite (B1245037) building block, which can then be used in standard automated solid-phase oligonucleotide synthesis. nih.gov This method allows for the precise, site-specific placement of the modified nucleoside within a defined RNA sequence.

In one key study, an RNA oligomer with the sequence 5′-N′UCCUCUCC, where N′ represents this compound, was synthesized. nih.govnih.gov This modified RNA was designed to act as a substrate analog to investigate the catalytic mechanism of the hairpin ribozyme. The stability of the 5'-chloro modification under the conditions of RNA synthesis and deprotection was a critical factor in its selection over other halogenated analogs, such as 5'-bromo-5'-deoxythymidine, which proved less stable. nih.gov The ability to incorporate this analog demonstrates its utility as a tool for probing RNA secondary and tertiary structures. mdpi.com

Influence on Ribozyme-Catalyzed Reactions

The ultimate purpose of incorporating this compound into RNA substrates is often to study the function of catalytic RNAs, or ribozymes. The hairpin ribozyme, for example, catalyzes an RNA ligation-cleavage reaction that is central to the replication of its parent satellite virus RNA.

By replacing the natural guanosine (B1672433) at the 5'-terminus of a substrate with this compound, researchers have demonstrated a clear inhibitory effect on the hairpin ribozyme's ligation activity. nih.govnih.gov In a standard ligation assay, the hairpin ribozyme ligates two separate RNA substrates. However, when one of these substrates contains the 5'-chloro modification, the ligation reaction is inhibited. nih.govnih.gov This inhibition suggests that the 5'-hydroxyl group, which is replaced by the chlorine atom, is crucial for the catalytic step. It may be involved in forming a key hydrogen bond or coordinating with a metal ion within the ribozyme's active site. By using this inhibitory substrate, researchers can trap the ribozyme-substrate complex for structural studies, such as X-ray crystallography, to gain high-resolution insights into the catalytic mechanism. nih.gov

| Assay Component | Description | Outcome with Standard Substrate | Outcome with this compound Substrate | Reference |

|---|---|---|---|---|

| Hairpin Ribozyme | A 92-nucleotide catalytic RNA. | Formation of a ligation product. | Inhibition of the ligation reaction. | nih.govnih.gov |

| RNA Substrates | Two RNA oligomers, one of which is modified at the 5'-terminus. |

Applications in Advanced Biochemical and Molecular Research

Utility in Ribozyme Mechanistic Studies

The structural and functional analysis of ribozymes often requires methods to trap these dynamic molecules in specific conformational states. 5'-Chloro-5'-deoxyguanosine is instrumental in these studies as it can be incorporated into RNA substrates to act as a potent inhibitor, thereby facilitating the detailed investigation of catalytic mechanisms.

The hairpin ribozyme is a small, self-cleaving and ligating RNA motif that serves as a model system for understanding RNA catalysis. The ligation reaction catalyzed by this ribozyme involves the joining of two RNA fragments. Research has demonstrated that substituting the 5'-terminal nucleoside of a substrate with this compound effectively inhibits this ligation reaction. nih.govnih.gov

In a typical hairpin ribozyme system, the ribozyme catalyzes the attack of a 5'-hydroxyl group of one RNA substrate on the 2',3'-cyclic phosphate (B84403) terminus of another substrate. By replacing the reactive 5'-hydroxyl group on the guanosine (B1672433) with a chloro group, the nucleophilic attack is prevented, thus halting the ligation process. nih.govalljournals.cn This specific modification creates an inhibitory substrate that can still bind to the ribozyme's active site but cannot participate in the catalytic reaction. nih.govzhangqiaokeyan.com The use of RNA oligomers containing this compound in ligation assays has unequivocally demonstrated their inhibitory effect, providing clear insights into the necessity of the 5'-hydroxyl group for the ligation mechanism. nih.gov

Table 1: Hairpin Ribozyme Ligation Assay Results

| Substrate 5'-Terminus | Ligation Product Formation | Role | Reference |

|---|---|---|---|

| Guanosine (with 5'-OH) | Yes | Native Substrate | nih.gov |

| This compound | No | Inhibitor | nih.govnih.gov |

This interactive table summarizes the outcome of a hairpin ribozyme ligation assay using different substrates.

A major challenge in studying the structure of catalytic molecules like ribozymes is their inherent flexibility and the transient nature of their reaction states. X-ray crystallography, a powerful technique for determining high-resolution three-dimensional structures, requires stable and well-ordered crystals. The use of inhibitory substrates, such as those containing this compound, is a key strategy to overcome this hurdle. nih.govzhangqiaokeyan.com

By preventing the ligation reaction, the 5'-chloro-modified substrate traps the hairpin ribozyme in a stable enzyme-substrate complex. nih.gov This arrested state is conformationally homogeneous and more amenable to crystallization, allowing for high-resolution structural analysis. The resulting crystal structures provide invaluable "snapshots" of the ribozyme bound to its substrate, revealing critical details about the active site architecture, the specific interactions between the ribozyme and the substrate, and the conformational changes required for catalysis. These structural insights are fundamental to a complete understanding of how the ribozyme achieves its catalytic function. nih.gov

Elucidation of Hairpin Ribozyme Ligation Inhibition Mechanisms

Development of Chemical Probes and Tags

Beyond its role in mechanistic studies, this compound is a valuable precursor for the synthesis of chemical tools used to label and modify nucleic acids for a variety of research applications.

This compound can be readily converted into 5'-azido-5'-deoxyguanosine (B1384269). nih.gov This chemical transformation is significant because the azide (B81097) group is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govseela.net The reaction involves treating a protected form of this compound with an azide salt, such as sodium azide (NaN₃), in a suitable solvent. nih.gov

The resulting 5'-azido-5'-deoxyguanosine is a versatile building block. researchgate.netmdpi.com The azide moiety is stable under most biochemical conditions but reacts efficiently and specifically with alkyne-containing molecules in the presence of a copper(I) catalyst. nih.gov This allows for the covalent attachment of a wide array of reporter molecules, such as fluorophores, biotin, or other affinity tags, to the 5'-end of the nucleoside. These tagged nucleosides can then be incorporated into DNA or RNA for various detection and analysis purposes.

Table 2: Synthesis of 5'-Azido-5'-deoxyguanosine

| Starting Material | Reagent | Product | Application | Reference |

|---|

This interactive table outlines the chemical synthesis of an azide-modified analog from this compound.

The ability to introduce modifications at specific sites within a nucleic acid sequence is crucial for studying its structure, function, and interactions. This compound serves as a starting point for such strategies. Once converted to an azide-modified phosphoramidite (B1245037), it can be incorporated at any desired position within a synthetic oligonucleotide using standard solid-phase synthesis. nih.govnih.gov

This places a reactive azide handle at a precise location in the nucleic acid chain. Subsequently, the azide-modified oligonucleotide can be conjugated to a molecule of interest (e.g., a fluorescent dye) that bears a terminal alkyne group via the CuAAC click reaction. seela.net This modular approach provides a powerful and flexible method for site-specific labeling. uzh.ch An alternative strategy involves the enzymatic incorporation of modified guanosine analogs, such as 5'-azido-5'-deoxyguanosine triphosphate, at the 5'-terminus of RNA transcripts using viral RNA polymerases like T7 RNA polymerase, which enables the production of labeling-ready RNAs for research applications. researchgate.net These non-therapeutic labeling strategies are essential for a wide range of experiments, including fluorescence resonance energy transfer (FRET) studies to measure molecular distances, tracking the localization of nucleic acids within cells, and purifying specific nucleic acid-protein complexes.

Future Research Directions in 5 Chloro 5 Deoxyguanosine Chemistry and Biochemistry

Exploration of Novel Synthetic Pathways for Derivatization

The future of 5'-Chloro-5'-deoxyguanosine chemistry is intrinsically linked to the development of efficient and versatile synthetic routes for its derivatization. As a stable and accessible intermediate, it serves as an ideal starting point for introducing a variety of functional groups at the 5' position, which is crucial for creating novel nucleoside analogs for therapeutic and diagnostic purposes.

Research efforts are expected to move beyond established methods to explore more efficient one-pot syntheses and novel coupling strategies. The conversion of the 5'-hydroxyl group to a 5'-chloro group is a key step, often achieved through reagents like thionyl chloride or as a product of the Appel reaction. mdpi.com Once formed, the 5'-chloro group can be readily displaced by a range of nucleophiles to create new carbon-sulfur, carbon-nitrogen, or carbon-oxygen bonds.

A significant area of future research involves the synthesis of 5'-thioalkyl and 5'-aminoalkyl derivatives. For instance, this compound can be reacted with sodium thiomethoxide to produce 5'-deoxy-5'-(methylthio)guanosine. acs.org Similarly, it serves as a precursor for 5'-azido-5'-deoxyribonucleosides, which are exceptionally useful for "click chemistry" and Staudinger ligation, enabling the conjugation of nucleic acids to other molecules like peptides or reporter tags. mdpi.com The development of these synthetic pathways is critical for producing large quantities of diverse tethered oligonucleotides for structural and functional studies. nih.gov

Future investigations will likely focus on optimizing reaction conditions to improve yields and stereoselectivity, particularly for complex derivatives. This includes exploring novel catalysts and solvent systems to facilitate the displacement of the chloro group with weak nucleophiles, a current challenge in nucleoside chemistry. nih.gov The table below outlines potential synthetic transformations starting from this compound.

| Starting Material | Reagent(s) | Product | Potential Application |

| This compound | Sodium thiomethoxide (NaSMe) | 5'-Deoxy-5'-(methylthio)guanosine | Antibacterial agent development acs.org |

| This compound | Sodium azide (B81097) (NaN₃) | 5'-Azido-5'-deoxyguanosine (B1384269) | Click chemistry, bioconjugation mdpi.com |

| This compound | Amines (R-NH₂) | 5'-Amino-5'-deoxyguanosine derivatives | Synthesis of therapeutic nucleic acids mdpi.com |

| This compound | Phosphitylating agents | This compound phosphoramidite (B1245037) | Incorporation into synthetic oligonucleotides nih.gov |

Detailed Enzymatic Characterization of Metabolism and Interactions

Understanding how this compound and its derivatives are processed by cellular enzymes is paramount for their development as biochemical tools or therapeutic agents. The metabolic fate of a nucleoside analog determines its activation, degradation, and potential incorporation into cellular nucleic acids. Future research must focus on a detailed enzymatic characterization to map these pathways.

A primary area of investigation will be the interaction of this compound with nucleoside and nucleotide kinases. Enzymes such as deoxyguanosine kinase (dGK) are responsible for the initial phosphorylation step, which is often rate-limiting in the activation of nucleoside analogs. diva-portal.org It is crucial to determine if this compound is a substrate for dGK or other kinases, as phosphorylation would be the first step towards its potential incorporation into DNA or its conversion into a bioactive triphosphate form. asm.org

Another key class of enzymes to investigate are phosphorylases. Purine (B94841) nucleoside phosphorylases (PNPs) and 5'-methylthioadenosine phosphorylase (MTAP) are known to cleave the glycosidic bond of various purine nucleosides. mdpi.comnih.gov Studies on the related compound 5'-deoxyadenosine (B1664650) have shown it can be cleaved by MTAP. nih.gov Therefore, a key research question is whether this compound is a substrate or an inhibitor of these enzymes. Such interactions could have significant implications, as PNP inhibitors are targets for T-cell lymphoma treatments. mdpi.com

The table below summarizes key enzymes whose interactions with this compound warrant future investigation.

| Enzyme Class | Specific Enzyme Example | Natural Substrate(s) | Hypothesized Interaction with this compound |

| Deoxynucleoside Kinases | Deoxyguanosine Kinase (dGK) | Deoxyguanosine, Deoxyinosine diva-portal.org | Potential substrate for phosphorylation, leading to activation or metabolism. |

| Nucleoside Phosphorylases | Purine Nucleoside Phosphorylase (PNP) | Deoxyguanosine, Guanosine (B1672433) mdpi.comscispace.com | Potential substrate for phosphorolytic cleavage or competitive inhibitor. |

| Nucleoside Phosphorylases | 5'-Methylthioadenosine Phosphorylase (MTAP) | 5'-Methylthioadenosine, 5'-Deoxyadenosine nih.gov | Potential substrate for cleavage, given the structural similarity to 5'-deoxyadenosine. |

| Nucleotidases | Cytosolic 5'-nucleotidases | Deoxyribonucleoside monophosphates | Potential degradation of any phosphorylated metabolites of this compound. diva-portal.org |

Expanding Applications in Nucleic Acid Engineering and Functional Studies

The unique chemical properties of this compound make it an attractive scaffold for developing novel tools for nucleic acid engineering and functional studies. Its ability to serve as a precursor for various modified nucleosides opens the door to creating DNA and RNA strands with enhanced properties and functionalities.

A major future application lies in the site-specific modification of oligonucleotides. By converting this compound into a phosphoramidite building block, it can be incorporated directly into synthetic DNA or RNA during solid-phase synthesis. nih.gov More commonly, it will serve as the starting point for derivatives, such as the 5'-azido derivative, which can be incorporated and then modified post-synthetically using bioorthogonal chemistry. mdpi.com This allows for the attachment of fluorescent dyes, cross-linking agents, or affinity tags to precise locations within a nucleic acid sequence. nih.gov

These modified oligonucleotides are invaluable for studying nucleic acid structure and function. For example, incorporating derivatives of this compound can be used to create probes for studying G-quadruplex formation or to trap protein-DNA complexes through disulfide cross-linking. nih.govnih.gov The introduction of a 5'-tether can probe the minor groove of DNA or RNA, providing insights into molecular recognition and enzymatic mechanisms. nih.gov Furthermore, the chlorinated nucleoside itself, or its metabolites, could be studied for its effects on DNA methylation patterns, as other halogenated pyrimidines have been shown to influence the activity of DNA methyltransferases. acs.org

Future work will focus on expanding the toolbox of functional groups that can be introduced via the 5'-chloro intermediate and applying these modified nucleic acids to more complex biological questions, such as mapping epigenetic landscapes and elucidating the dynamics of DNA repair.

| Application Area | Required Derivative/Approach | Research Goal |

| Structural Biology | Synthesis of 5'-tethered phosphoramidites | Site-specific incorporation into oligonucleotides to create cross-links with proteins or other nucleic acids, stabilizing complexes for crystallographic or NMR studies. nih.gov |

| Fluorescence Studies | Conversion to a fluorescent analog | Development of highly emissive probes to monitor DNA/RNA folding, such as G-quadruplex formation, and to quantify energy transfer efficiencies. nih.gov |

| Bioconjugation | Conversion to 5'-azido-5'-deoxyguanosine | Use in "click chemistry" to attach reporter molecules, therapeutic payloads, or imaging agents to targeted nucleic acid sequences. mdpi.com |

| Epigenetics | Cellular studies with this compound | Investigation of its potential to be incorporated into DNA and alter methylation patterns by affecting DNA methyltransferase activity. acs.org |

| DNA Damage & Repair | Incorporation into DNA templates | Studying how DNA polymerases and repair enzymes recognize and process this unnatural base, providing insights into mechanisms of mutagenesis. nih.govnih.gov |

Q & A

Q. What analytical techniques are suitable for quantifying 5'-Chloro-5'-deoxyguanosine in complex biological matrices?

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a robust method for detecting modified deoxynucleosides, offering attomole-level sensitivity. Calibration curves spanning femtomole to attomole ranges are critical for accurate quantification, especially given the compound’s low abundance relative to canonical nucleosides. Orthogonal validation using nuclear magnetic resonance (NMR) or ion mobility spectrometry can resolve ambiguities in peak identification .

Q. What are the key challenges in detecting this compound in biological samples compared to modified nucleosides?

Unlike ribonucleosides, deoxynucleosides lack cis-diol bonds, rendering phenyl-boronate affinity chromatography ineffective. Researchers must employ alternative extraction strategies, such as solid-phase extraction (SPE) with mixed-mode sorbents or hydrophilic interaction liquid chromatography (HILIC), to isolate this compound from urine or plasma. Physicochemical differences (e.g., polarity, solubility) further necessitate method optimization for simultaneous analysis of nucleosides and deoxynucleosides .

Q. What evidence supports the role of this compound as a potential biomarker in pathological conditions?

Longitudinal cohort studies comparing patients with specific pathologies (e.g., oxidative stress-related disorders) to healthy controls are essential. Elevated levels of modified deoxynucleosides in biological fluids, validated via multivariate statistical models (e.g., ROC curves), can establish diagnostic relevance. However, confounding factors like diet and circadian rhythm must be controlled to ensure biomarker specificity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under physiological conditions?

Accelerated stability studies under varying pH (4–9), temperature (25–37°C), and oxidative environments (e.g., H2O2 exposure) should be conducted. Liquid chromatography with diode-array detection (LC-DAD) can monitor degradation products, while electron paramagnetic resonance (EPR) spectroscopy identifies radical intermediates formed under stress conditions .

Q. What methodological approaches are effective for distinguishing this compound from structurally similar deoxynucleosides in biomarker studies?

High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) enables differentiation via unique fragmentation patterns. Isotopic labeling (e.g., <sup>13</sup>C/<sup>15</sup>N) of synthetic standards improves quantification accuracy. Additionally, computational tools like molecular docking can predict chromatographic retention times based on hydrophobicity indices .

Q. How do enzymatic pathways involving purine nucleoside phosphorylase (PNP) influence the metabolic fate of this compound in cellular systems?

PNP knockout cell lines or enzyme inhibition assays (e.g., using immucillin-H) can elucidate metabolic dependencies. Liquid chromatography–mass spectrometry (LC-MS) profiling of intracellular metabolites post-treatment reveals accumulation or depletion of downstream products. Comparative studies with 2'-deoxyguanosine may highlight structural determinants of substrate specificity .

Q. What are the critical considerations in synthesizing this compound to ensure high purity and correct structural conformation?

Protecting group strategies (e.g., silylation of hydroxyl groups) prevent undesired side reactions during halogenation. Post-synthesis characterization requires <sup>1</sup>H/<sup>13</sup>C NMR to confirm regioselectivity and purity assessments via reverse-phase HPLC (>99%). Stability-indicating assays under inert atmospheres (e.g., argon) minimize decomposition during storage .

Methodological Best Practices

- For biomarker validation : Use nested case-control study designs to minimize variability and apply machine learning algorithms (e.g., random forests) to identify confounding factors .

- For structural analysis : Combine X-ray crystallography with density functional theory (DFT) calculations to resolve ambiguous stereochemistry in synthetic analogs .

- For enzymatic studies : Employ stopped-flow kinetics to measure reaction rates and transient intermediates in PNP-mediated hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.